molecular formula C9H9IO4 B13922157 Methyl 4-hydroxy-2-iodo-3-methoxybenzoate

Methyl 4-hydroxy-2-iodo-3-methoxybenzoate

Cat. No.: B13922157
M. Wt: 308.07 g/mol
InChI Key: DBFNULMDVHMFIW-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-2-iodo-3-methoxybenzoate is an organic compound with the molecular formula C9H9IO4 and a molecular weight of 308.07 g/mol . This compound is characterized by the presence of iodine, hydroxyl, and methoxy functional groups attached to a benzoate ester. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-hydroxy-2-iodo-3-methoxybenzoate typically involves the iodination of a precursor compound, such as Methyl 4-hydroxy-3-methoxybenzoate. The reaction conditions often include the use of iodine and an oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in an organic solvent like acetic acid . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxy-2-iodo-3-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

Methyl 4-hydroxy-2-iodo-3-methoxybenzoate is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of Methyl 4-hydroxy-2-iodo-3-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom can participate in halogen bonding, which can influence the binding affinity and specificity of the compound. Additionally, the hydroxyl and methoxy groups can form hydrogen bonds and hydrophobic interactions, respectively, contributing to the overall activity of the compound .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-iodo-4-methoxybenzoate: Similar structure but lacks the hydroxyl group.

    Methyl 2-hydroxy-4-methoxybenzoate: Similar structure but lacks the iodine atom.

    Methyl 4-hydroxy-3-methoxybenzoate: Similar structure but lacks the iodine atom.

Uniqueness

Methyl 4-hydroxy-2-iodo-3-methoxybenzoate is unique due to the presence of both iodine and hydroxyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various research fields and enhances its potential as a valuable chemical intermediate .

Properties

Molecular Formula

C9H9IO4

Molecular Weight

308.07 g/mol

IUPAC Name

methyl 4-hydroxy-2-iodo-3-methoxybenzoate

InChI

InChI=1S/C9H9IO4/c1-13-8-6(11)4-3-5(7(8)10)9(12)14-2/h3-4,11H,1-2H3

InChI Key

DBFNULMDVHMFIW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1I)C(=O)OC)O

Origin of Product

United States

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